tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride

Spirocyclic bioisostere Aqueous solubility Lipophilicity (LogD)

tert-Butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride (CAS 2514705-26-9) is a conformationally constrained, enantiopure spirocyclic amine building block. It belongs to the 2‑azaspiro[3.3]heptane class, which has been validated as a bioisostere for piperidine, piperazine, and morpholine rings, offering increased three‑dimensionality and altered physicochemical properties.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
Cat. No. B8220323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC12CNC2.Cl
InChIInChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m0./s1
InChIKeyQTXMFFUWXQNVDP-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate Hydrochloride: A Chiral Spirocyclic Amine Building Block for Drug Discovery


tert-Butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride (CAS 2514705-26-9) is a conformationally constrained, enantiopure spirocyclic amine building block. It belongs to the 2‑azaspiro[3.3]heptane class, which has been validated as a bioisostere for piperidine, piperazine, and morpholine rings, offering increased three‑dimensionality and altered physicochemical properties [1]. The compound features a Boc‑protected exocyclic amine at the 7‑position of the spiro[3.3]heptane scaffold, with the ring nitrogen accessible as the hydrochloride salt, enabling regiospecific functionalization .

Why Generic Amine Building Blocks Cannot Replace tert-Butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate Hydrochloride


The unique combination of a defined (S)‑stereochemistry, an unprotected ring nitrogen, and a Boc‑protected exocyclic amine on a rigid spiro[3.3]heptane scaffold creates a pharmacophore orientation that cannot be replicated by simpler, achiral, or regioisomeric building blocks. Non‑spirocyclic analogues such as N‑Boc‑piperidin‑4‑amine introduce greater conformational flexibility and significantly higher lipophilicity [1], while racemic mixtures of spiro‑amines require costly chiral resolution and may lead to divergent biological activity between enantiomers, as observed in muscarinic receptor antagonists [2]. Furthermore, spiro[3.3]heptane scaffolds bearing the amino group at alternative positions (e.g., 5‑ or 6‑amino derivatives) present different exit‑vector angles, altering the spatial display of the amine and compromising SAR consistency .

Quantitative Differentiation Evidence for tert-Butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate Hydrochloride


Superior Aqueous Solubility and Reduced Lipophilicity vs. Piperidine and Piperazine Bioisosteres

The 2‑azaspiro[3.3]heptane scaffold, when used as a terminal group replacement for piperidine or piperazine, reduces the measured logD₇.₄ by up to –1.0 unit relative to the parent heterocycle, despite the net addition of one carbon atom [1]. Concurrently, heteroatom‑substituted spiro[3.3]heptanes exhibit increased aqueous solubility compared to monocyclic cyclohexane/piperidine analogues [2]. For the subclass of N‑linked 2‑azaspiro[3.3]heptanes, a logD₇.₄ increase of up to +0.5 was observed, underscoring the importance of the attachment point in property modulation [1].

Spirocyclic bioisostere Aqueous solubility Lipophilicity (LogD) Metabolic stability

Defined Chiral Identity: Enantiomeric Excess and Optical Rotation vs. (7R)‑Enantiomer

The target (7S)‑enantiomer (CAS 2514705‑26‑9) is supplied with a purity of ≥97% and is structurally distinct from its (7R)‑counterpart (CAS 2198942‑37‑7), which exhibits opposite optical rotation . In asymmetric synthesis, the use of an incorrect enantiomer can invert the stereochemical outcome of key transformations; for instance, 2‑azaspiro[3.3]heptane‑derived muscarinic M₄ antagonists show enantiospecific binding affinity [1].

Enantiomeric purity Chiral spirocyclic amine Asymmetric synthesis Optical rotation

Orthogonal Functionalization: Exocyclic Boc‑Amine with Free Azetidine HCl Salt vs. 2,6‑Diazaspiro[3.3]heptane or 2‑Boc‑5‑amino‑2‑azaspiro[3.3]heptane Regioisomers

The target compound presents a Boc‑protected primary amine at the 7‑position (on the cyclobutane ring) while retaining a free secondary amine (as HCl salt) within the azetidine ring. This contrasts with common 2,6‑diazaspiro[3.3]heptane scaffolds, which require selective protection strategies for mono‑functionalization [1]. The 7‑amino substitution pattern delivers a distinct exit‑vector geometry (non‑coplanar, ~90° twist) relative to 5‑ or 6‑amino azaspiro[3.3]heptane isomers, enabling access to different regions of chemical space .

Orthogonal protection Regioselective functionalization Spirocyclic diamine Building block

Demonstrated in vivo Pharmacodynamic Effect in Non‑Human Primates vs. Acyclic Hit Compound 1

In a phenotypic screening campaign for fetal hemoglobin inducers, the initial hit compound 1 exhibited poor metabolic stability in monkey liver microsomes (10% remaining). Systematic SAR exploration and incorporation of the 2‑azaspiro[3.3]heptane scaffold led to derivative 18, which demonstrated a significant dose‑dependent increase in globin switching in cynomolgus monkeys and showed no genotoxic effects, presenting a much safer profile than hydroxyurea [1].

Fetal hemoglobin inducer Sickle cell disease Cynomolgus monkey Dose‑dependent globin switching

Metabolic Stability Advantage of Spiro[3.3]heptane over Cyclohexane Analogues in Human Microsomal and Hepatocyte Assays

For a matched‑pair series of ciprofloxacin analogues, the replacement of a piperazine ring with a spiro[3.3]heptane scaffold reduced intrinsic clearance (CLint) in human microsomes from 5 to 0 μL·min⁻¹·(mg protein)⁻¹, and in human hepatocytes from 7 to 5 or 1 μL·min⁻¹·(10⁶ cells)⁻¹, while maintaining antibacterial MIC values [1]. This supports the trend of higher metabolic stability for spiro[3.3]heptanes relative to monocyclic six‑membered ring counterparts.

Intrinsic clearance Human liver microsomes Hepatocyte stability Spirocyclic metabolic shield

Non‑Coplanar Exit‑Vector Geometry as a Differentiator from Piperazine and Regioisomeric Spiro‑Amines

X‑ray crystal structures of matched piperazine/2,6‑diazaspiro[3.3]heptane pairs reveal that the spiro‑analogue shifts the key amine nitrogen by approximately 1.3 Å relative to piperazine, while preserving critical binding interactions (e.g., to Asp887 in SOS1 agonists) [1]. This non‑coplanar exit‑vector arrangement, combined with a 3‑fold improvement in binding affinity for the spiro‑analogue relative to piperazine in a SOS1 agonist series, demonstrates the scaffold's ability to affect novel binding modes not accessible to conventional six‑membered ring amines [1].

X‑ray crystallography Exit‑vector plot Three‑dimensionality Binding pose

Priority Application Scenarios for tert-Butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate Hydrochloride


Lead Optimization Programs Requiring logD Reduction Without Adding Polar Heteroatoms

When a piperidine‑ or piperazine‑containing lead series suffers from high lipophilicity (logD₇.₄ > 3) that compromises oral absorption or increases off‑target binding, the target compound can be employed as a direct spirocyclic replacement. Using the scaffold can lower logD by up to –1.0 unit while simultaneously increasing aqueous solubility, as validated by matched‑pair analyses [1]. This allows medicinal chemists to improve ADME profiles without introducing additional hydrogen‑bond donors or acceptors.

Synthesis of Enantiomerically Pure M₄ Muscarinic Antagonists for CNS Disorders

The (7S)‑stereochemistry directly maps onto the chiral requirements of selective M₄ muscarinic acetylcholine receptor antagonists, a target for Parkinson's disease and other CNS disorders [1]. The pre‑installed Boc‑amine enables rapid diversification at the exocyclic position while leaving the azetidine nitrogen free for subsequent sulfonylation or arylation, streamlining the preparation of enantiopure clinical candidates.

Construction of Orally Bioavailable Fetal Hemoglobin Inducers for β‑Hemoglobinopathies

Based on the demonstrated in vivo efficacy of 2‑azaspiro[3.3]heptane‑derived HbF inducers in non‑human primates [1], the target building block can serve as a key intermediate for developing new molecular entities against β‑thalassemia and sickle cell disease. Its favorable metabolic stability profile reduces the probability of clearance‑related attrition in preclinical development.

Fragment‑Based Drug Discovery (FBDD) Libraries Targeting Underexplored 3D Chemical Space

The rigid, non‑coplanar exit‑vector geometry of the scaffold provides access to three‑dimensional chemical space not populated by traditional flat heterocycles [1]. Incorporating the target compound into fragment libraries expands the diversity of screening decks and increases the likelihood of identifying novel chemical matter for difficult‑to‑drug targets.

Quote Request

Request a Quote for tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.